molecular formula C25H19ClN4OS2 B2663067 (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 1322262-41-8

(E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2663067
CAS No.: 1322262-41-8
M. Wt: 491.02
InChI Key: XRJVAMLHDCQPBY-JXMROGBWSA-N
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Description

(E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions, such as using a base and a solvent like ethanol.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the triazole ring.

    Attachment of the Cinnamylthio Group: This can be done through a thiol-ene reaction, where a cinnamyl group is attached to the sulfur atom.

    Formation of the Benzo[d]thiazol-2(3H)-one Moiety: This step might involve the cyclization of a precursor containing a benzothiazole structure.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This might include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, especially at the sulfur or nitrogen atoms.

    Reduction: Reduction reactions could target the triazole ring or the benzo[d]thiazol-2(3H)-one moiety.

    Substitution: Various substitution reactions can occur, particularly at the chlorophenyl group or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.

Biology

Biologically, triazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.

Medicine

In medicine, such compounds might be explored for their potential as therapeutic agents. They could be tested for efficacy against various diseases, including infections and cancers.

Industry

Industrially, this compound might find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one would depend on its specific biological activity. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their function or modulating their activity. The molecular targets might include proteins involved in cell signaling, metabolism, or replication.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-((4-(3-chlorophenyl)-5-(methylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
  • (E)-3-((4-(3-chlorophenyl)-5-(phenylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Uniqueness

The uniqueness of (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one lies in its specific substituents, which can impart distinct chemical and biological properties. The cinnamylthio group, for example, might enhance its interaction with certain biological targets or improve its solubility and stability.

Biological Activity

The compound (E)-3-((4-(3-chlorophenyl)-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a novel synthetic derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological evaluations, and mechanisms of action.

Synthesis

The synthesis of this compound typically involves multi-step reactions where various functional groups are introduced to achieve the desired molecular structure. The triazole ring is particularly significant in enhancing biological activity due to its ability to interact with biological targets.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of triazole derivatives, including those similar to our compound. For instance, compounds with triazole moieties have shown promising results against a range of pathogens including bacteria and fungi. The presence of the 3-chlorophenyl and cinnamylthio groups in the structure may enhance its efficacy against gram-positive and gram-negative bacteria, as well as various fungal strains .

Cytotoxicity

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against cancer cell lines. For example, derivatives containing a benzo[d]thiazole core have demonstrated potent activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The cytotoxic effects are often measured using IC50 values, which indicate the concentration required to inhibit cell growth by 50% .

CompoundCell LineIC50 (µM)
Example AMCF-716.19 ± 1.35
Example BHCT-11617.16 ± 1.54

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may inhibit specific enzymes or pathways involved in cell proliferation or microbial metabolism. For instance, some triazole compounds are known to inhibit cytochrome P450 enzymes, which play a crucial role in drug metabolism and synthesis of ergosterol in fungi .

Case Studies

  • Antifungal Activity : A study on similar triazole derivatives revealed that compounds with a chlorophenyl substituent exhibited strong antifungal activity against Candida albicans and Aspergillus niger. The introduction of thiol groups further enhanced their potency .
  • Anticancer Properties : In a comparative analysis of various benzo[d]thiazole derivatives, those incorporating the triazole moiety showed significantly higher cytotoxicity against MCF-7 cells compared to non-triazole counterparts. The study highlighted the role of structural modifications in enhancing biological activity .

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-[(E)-3-phenylprop-2-enyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19ClN4OS2/c26-19-11-6-12-20(16-19)30-23(17-29-21-13-4-5-14-22(21)33-25(29)31)27-28-24(30)32-15-7-10-18-8-2-1-3-9-18/h1-14,16H,15,17H2/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRJVAMLHDCQPBY-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CSC2=NN=C(N2C3=CC(=CC=C3)Cl)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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